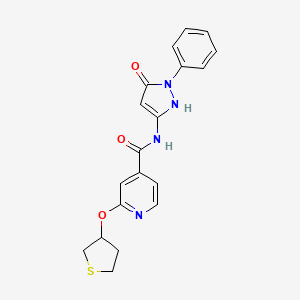

3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride” is a chemical compound with the molecular formula C6H11ClF3N . It is a derivative of azetidine, a four-membered heterocyclic compound containing a nitrogen atom .

Synthesis Analysis

The synthesis of azetidines, including derivatives like “3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride”, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .

Molecular Structure Analysis

The InChI code for “3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride” is 1S/C6H11ClF3N. This indicates that the molecule consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom .

Chemical Reactions Analysis

Azetidines, including “3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride”, can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . They can also be involved in Hiyama cross-coupling reactions with arylsilanes .

Physical And Chemical Properties Analysis

The molecular weight of “3-Methyl-3-(2,2,2-trifluoroethyl)azetidine hydrochloride” is 189.61 . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications :

- Zhang Zhi-bao (2011) synthesized 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, a compound related to your query, demonstrating its potential for industrialization due to mild conditions and high purity in the production process Synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride.

Biological Activity and Drug Development :

- Hang Dao Thi et al. (2018) synthesized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones from 3-benzyloxy-β-lactams and used them as building blocks for developing various compounds, showcasing the versatility of azetidine derivatives in drug development Use of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as Building Blocks for the Preparation of Trifluoromethyl-Containing Aminopropanes, 1,3-Oxazinan-2-ones, Aziridines, and 1,4-Dioxan-2-ones.

- The study by Younghue Han et al. (2012) on novel azetidines as triple reuptake inhibitors highlights the potential of azetidine derivatives in treating neurological conditions Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.

Chemical Process Development :

- Philipp Kohler et al. (2018) developed a scalable process for producing 3-(Bromoethynyl)azetidine, a highly energetic building block, demonstrating the industrial applicability of azetidine derivatives Scalable Process for the Production of a Highly Energetic Bromoacetylene Building Block.

Neuroprotective Effects :

- Jiae Kim et al. (2016) investigated the protective effects of a specific azetidine hydrochloride derivative, KHG26792, against hypoxia-induced toxicity in microglia, highlighting the potential neuroprotective applications of azetidine derivatives Protective effect of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on hypoxia-induced toxicity by suppressing microglial activation in BV-2 cells.

Eigenschaften

IUPAC Name |

3-methyl-3-(2,2,2-trifluoroethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c1-5(3-10-4-5)2-6(7,8)9;/h10H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSSTHJHWZBZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(diethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B2433953.png)

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-hydroxyethyl)butanamide](/img/structure/B2433958.png)

![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2433971.png)

![2-[[3-(2,4-Dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/structure/B2433972.png)